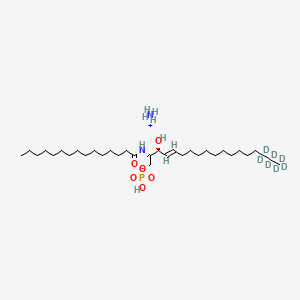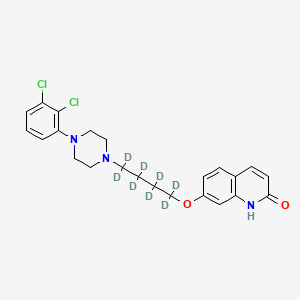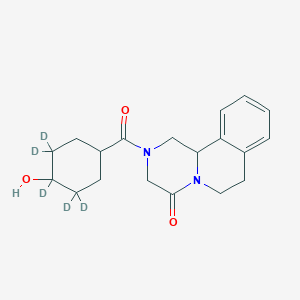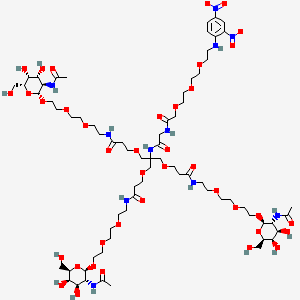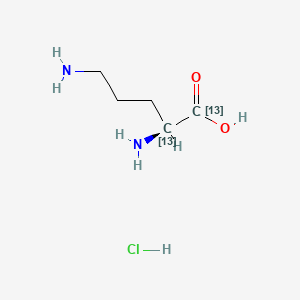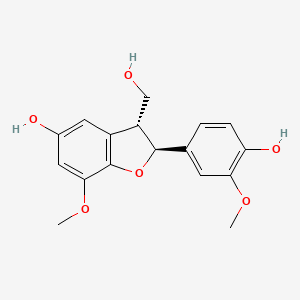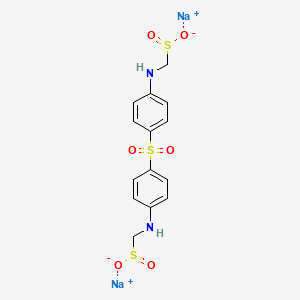
Piroxicam-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piroxicam-d4 is a deuterated form of piroxicam, a non-steroidal anti-inflammatory drug (NSAID) used to relieve symptoms of painful inflammatory conditions such as arthritis . The deuterium atoms in this compound replace the hydrogen atoms in the pyridyl ring, making it useful as an internal standard in pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piroxicam-d4 involves the incorporation of deuterium into the piroxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents. One common method involves the exchange of hydrogen atoms with deuterium using deuterated water (D2O) or deuterated solvents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps such as deuterium exchange reactions, purification, and quality control to ensure the final product meets the required standards for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
Piroxicam-d4 undergoes various chemical reactions similar to piroxicam. These include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Piroxicam-d4 has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of piroxicam.
Metabolic Studies: Helps in understanding the metabolic pathways and degradation products of piroxicam.
Drug Development: Assists in the development of new NSAIDs by providing insights into the behavior of deuterated compounds
Mecanismo De Acción
Piroxicam-d4, like piroxicam, exerts its effects by inhibiting the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The deuterium atoms do not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as metabolic stability and half-life .
Comparación Con Compuestos Similares
Similar Compounds
Meloxicam: Another NSAID of the oxicam class, used for similar indications.
Tenoxicam: An oxicam derivative with anti-inflammatory properties.
Lornoxicam: A potent NSAID with a similar mechanism of action.
Uniqueness
Piroxicam-d4 is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies by serving as a stable isotope-labeled internal standard. This makes it particularly valuable in research settings where precise quantification is required .
Propiedades
Fórmula molecular |
C15H13N3O4S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i4D,5D,8D,9D |
Clave InChI |
QYSPLQLAKJAUJT-DOGSKSIHSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)[2H])[2H] |
SMILES canónico |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



